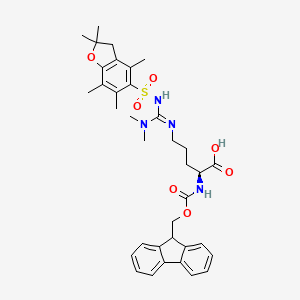
Fmoc-l-arg(me)2(pbf)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-l-arg(me)2(pbf)-oh” is a compound used in peptide synthesis. It is a derivative of the amino acid arginine, with the Fmoc group providing protection to the amino group and the Pbf group protecting the guanidino group .
Synthesis Analysis
The synthesis of peptides using “this compound” involves a series of steps, including cleavage, deprotection, and isolation . The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with the Fmoc and Pbf groups adding significant bulk to the molecule . The Fmoc group is a large, aromatic group, while the Pbf group is a bulky, non-polar group .Chemical Reactions Analysis
The chemical reactions involved in the use of “this compound” in peptide synthesis are complex and require careful control of conditions . The cleavage and deprotection steps are particularly crucial, as improper conditions can lead to irreversible modification or damage to the peptide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its complex structure . The presence of the Fmoc and Pbf groups can affect properties such as solubility and reactivity .Scientific Research Applications
Efficient Access to Pbf-protected Argininic Acid
Pbf-protected argininic acid, a crucial building block for Fmoc-solid phase peptide synthesis (SPPS), is obtained in high yield using a process involving a large excess of nitrosating agent with intermediate N δ-nitrosyl protection and N δ-denitrosation in aqueous acidic medium. This methodology provides an efficient pathway to synthesize Fmoc-l-arg(me)2(pbf)-oh with high yield, showcasing its importance in peptide construction (Cupido, Albericio, et al., 2005).
Solid-Phase Peptide Synthesis Optimization
The incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis presents challenges due to its tendency to form inactive δ-lactam. A method developed using N-butylpyrrolidinone (NBP) as an alternative solvent to DMF showcases an optimized strategy for the incorporation of Fmoc-Arg(Pbf)-OH into peptides, addressing issues related to solvent viscosity and enhancing peptide synthesis efficiency (de la Torre, Albericio, et al., 2020).
Synthesis Improvement
Improvements in the synthesis of Fmoc-Arg(Pbf)-OH have been achieved by using phase-transfer catalysis with tetraethyl ammonium bromide (TEBA) during the Pbf protecting group introduction, significantly enhancing the reaction speed and yield from 59% to 72%. This demonstrates the continuous evolution of synthesis methods for more efficient production of key peptide building blocks (Yong-yu, 2006).
Advancements in Peptide Coupling Reactions
Research into the coupling reactions of Fmoc-Arg(Pbf)-OH with various resins has shown that certain methods, such as the DIC/HOBt/DMAP strategy, significantly improve the yield of condensation reactions, achieving up to 93% yield. These advancements are crucial for the synthesis of peptides with high purity and efficiency (Shu-bao, 2012).
Microwave-Assisted Solid-Phase Synthesis
The application of microwave heating to the solid-phase synthesis of cyclic RGD peptides, which involves the coupling of Fmoc-Arg(Pbf)-OH, demonstrates the technique's potential to accelerate reaction rates and improve yield and purity in peptide synthesis. This approach is particularly beneficial for the synthesis of complex peptide structures (Yamada et al., 2012).
Mechanism of Action
Target of Action
Fmoc-l-arg(me)2(pbf)-oh is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The compound interacts with its targets through a process known as Fmoc/tBu-based strategies . This involves the formation of peptide bonds between the amino group of one amino acid and the carboxyl group of another . The Fmoc group serves as a protective group for the amino terminus during peptide synthesis, preventing unwanted side reactions . The Pbf group protects the guanidine functional group of arginine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The compound contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects of these pathways include the production of functional proteins that play various roles in biological processes .
Pharmacokinetics
The ADME properties of this compound are largely dependent on the specific conditions of the peptide synthesis process . The compound is designed to be stable under the conditions of peptide synthesis, and its bioavailability is primarily determined by the efficiency of the synthesis process .
Result of Action
The molecular effects of this compound’s action include the formation of peptide bonds, contributing to the structure of the resulting peptide . On a cellular level, the peptides synthesized using this compound can have various effects depending on their specific sequences and structures .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents . Careful control of these conditions is necessary to ensure the successful synthesis of peptides .
Future Directions
The future directions for “Fmoc-l-arg(me)2(pbf)-oh” are likely to involve further refinement of synthesis methods and exploration of new applications in peptide synthesis . As our understanding of peptide chemistry continues to grow, compounds like “this compound” will continue to play a crucial role .
properties
IUPAC Name |
(2S)-5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJCGHJCOJVEGE-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

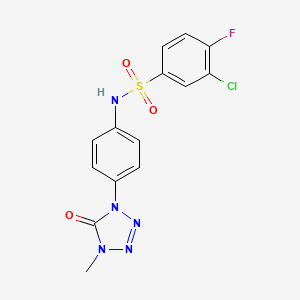
![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)
![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)
![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)
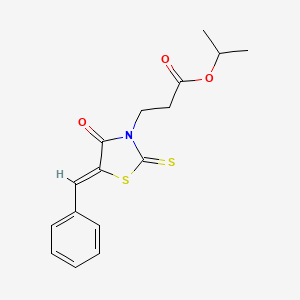
![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
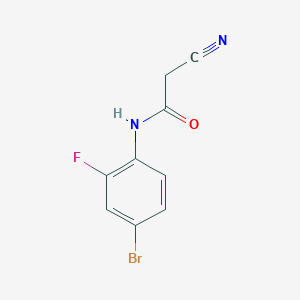
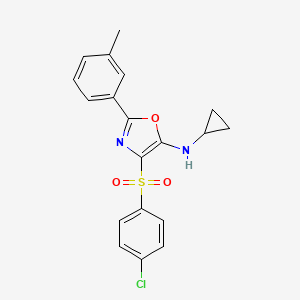
![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)